molecular formula C12H13ClN4O B8145452 5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine

5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine

Cat. No.: B8145452
M. Wt: 264.71 g/mol
InChI Key: LAADLWURSBQCPT-UHFFFAOYSA-N
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Description

5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine is a chemical compound with the molecular formula C12H13ClN4O and a molecular weight of 264.71 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 5-position and a 4-methoxybenzyl group at the n3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine typically involves the reaction of 5-chloropyridazine-3,4-diamine with 4-methoxybenzyl chloride under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly the presence of the methoxy group, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-3-N-[(4-methoxyphenyl)methyl]pyridazine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)6-15-12-11(14)10(13)7-16-17-12/h2-5,7H,6H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAADLWURSBQCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=CN=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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